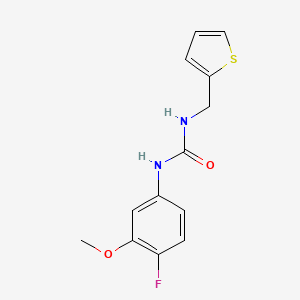

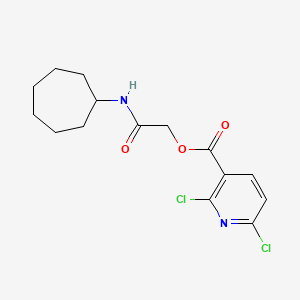

![molecular formula C20H19N5O2 B2435518 N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031559-21-3](/img/structure/B2435518.png)

N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds known as triazoloquinoxalines, which have been studied for their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “this compound”, involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]quinoxaline platform . This platform is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are based on the [1,2,4]triazolo[4,3-a]quinoxaline platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .科学的研究の応用

Synthesis and Structural Diversity

Compounds with the triazoloquinoxaline scaffold, similar to N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, have been synthesized using diversified methods, including Ugi four-component reactions followed by copper-catalyzed tandem reactions. These methods facilitate the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the compound's potential as a versatile intermediate for creating a wide range of structurally diverse molecules with possible applications in medicinal chemistry and drug design (An et al., 2017).

Biological Activities

Anticonvulsant Properties

Derivatives of the triazoloquinoxaline scaffold have shown potential anticonvulsant properties. For instance, certain novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have displayed significant anticonvulsant activities, suggesting their application in developing new therapeutic agents for epilepsy (Alswah et al., 2013).

Antimicrobial and Antiprotozoal Effects

Quinoxaline-oxadiazole hybrids, related to the chemical structure of interest, have been synthesized and assessed for their antimicrobial and antiprotozoal activities. Some of these compounds, including their in vivo efficacy against Trypanosoma cruzi, have shown promising results, highlighting their potential as novel agents for treating microbial and protozoal infections (Patel et al., 2017).

作用機序

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have shown cytotoxic activities on various cancer cell lines .

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to interact with dna, acting as dna intercalators . This interaction can disrupt the DNA replication process, leading to cell death .

Biochemical Pathways

Similar compounds have been found to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis, a form of programmed cell death.

Result of Action

Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated cytotoxic activities against various cancer cell lines .

将来の方向性

The future directions for research on “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” and similar compounds could involve further exploration of their medicinal chemistry applications . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

生化学分析

Biochemical Properties

N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have cytotoxic activities on melanoma cell lines . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to display cytotoxic activities on A375 melanoma cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it potently intercalates DNA, which is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a manner that involves various transporters or binding proteins . It also has effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-12-8-13(2)19(14(3)9-12)22-18(26)11-24-20(27)25-16-7-5-4-6-15(16)21-10-17(25)23-24/h4-10H,11H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKCZSMBYCIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

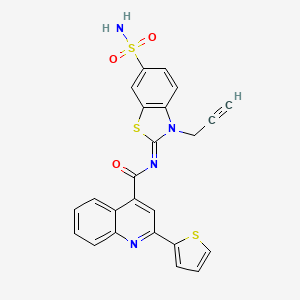

![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)

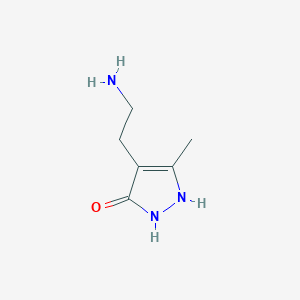

![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)

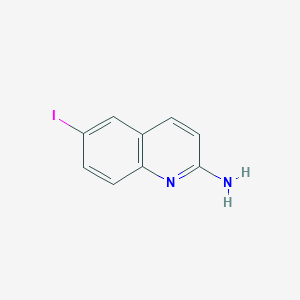

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2435445.png)

![Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2435447.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2435452.png)

![N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2435454.png)

![4-Ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2435455.png)

![ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2435458.png)